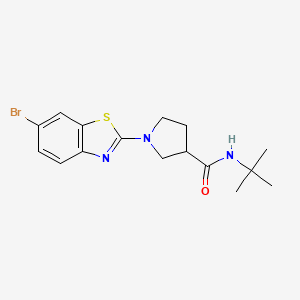

1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Description

1-(6-Bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic small-molecule compound featuring a benzothiazole core substituted with a bromine atom at the 6-position. The benzothiazole moiety is linked to a pyrrolidine ring, which is further functionalized with a tert-butyl carboxamide group at the 3-position.

The bromine substituent likely enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding), while the tert-butyl group may improve metabolic stability by sterically shielding the carboxamide from enzymatic degradation.

Properties

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3OS/c1-16(2,3)19-14(21)10-6-7-20(9-10)15-18-12-5-4-11(17)8-13(12)22-15/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQPDBKXKMJBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as bromoacetyl bromide, under acidic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring is formed by reacting the brominated benzothiazole with tert-butylamine and a suitable pyrrolidine precursor under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide can undergo various chemical reactions:

Substitution: The bromine atom in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide depends on its specific application:

Molecular Targets: It may interact with various molecular targets, including enzymes, receptors, and DNA.

Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

For example, if used as an anti-cancer agent, it might inhibit specific kinases or other proteins involved in tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-containing molecules, several of which are disclosed in pharmacological patent literature. Below is a comparative analysis with key analogues:

Structural and Functional Group Comparisons

Key Observations:

- Substituent Impact: The tert-butyl carboxamide in the target compound contrasts with the carboxylic acid in Example 1. The latter may confer higher solubility but lower metabolic stability due to ionization at physiological pH.

- Bromine vs.

- Molecular Complexity: Example 24’s pyrido-pyridazine scaffold introduces greater conformational rigidity, which might enhance target specificity but reduce synthetic accessibility compared to the simpler pyrrolidine-benzothiazole framework.

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogous compounds suggest:

- Potency: Brominated benzothiazoles often exhibit enhanced potency due to halogen-mediated interactions with hydrophobic enzyme pockets. For instance, bromine’s electronegativity may strengthen hydrogen bonding or π-stacking in kinase active sites .

- Metabolic Stability: Tert-butyl groups are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles compared to compounds with unprotected amines or acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.